1,4-Dimethoxy-2,3-dinitrobenzene
Overview
Description
1,4-Dimethoxy-2,3-dinitrobenzene is an organic compound with the molecular formula C8H8N2O6. It is a derivative of benzene, featuring two methoxy groups (-OCH3) and two nitro groups (-NO2) attached to the benzene ring.
Mechanism of Action
Target of Action
It is known that nitrobenzene derivatives often interact with various enzymes and proteins within the cell .
Mode of Action
The mode of action of 1,4-Dimethoxy-2,3-dinitrobenzene is likely to involve electrophilic aromatic substitution, a common reaction mechanism for nitrobenzene derivatives . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
Nitrobenzene derivatives are known to interfere with various biochemical pathways, often leading to the alteration of cellular functions .
Result of Action
Nitrobenzene derivatives can cause various cellular changes due to their interaction with cellular proteins and enzymes .
Biochemical Analysis
Cellular Effects
1,4-Dimethoxy-2,3-dinitrobenzene has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific kinases and phosphatases. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. Studies have shown that this compound can induce oxidative stress in cells, which may result in apoptosis or other cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain reductase enzymes, thereby affecting the reduction of nitro groups. Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. These dosage-dependent effects are important for understanding the potential therapeutic and toxicological implications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the reduction of nitro groups. This compound interacts with reductase enzymes and cofactors, such as NADH and NADPH, to facilitate the reduction process. Additionally, this compound can affect metabolic flux by altering the levels of specific metabolites, which can have downstream effects on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For example, this compound may be transported into cells via specific membrane transporters, where it can then interact with intracellular targets .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dimethoxy-2,3-dinitrobenzene can be synthesized through the nitration of 1,4-dimethoxybenzene. The nitration process involves treating 1,4-dimethoxybenzene with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions. The reaction typically yields a mixture of dinitro isomers, which can be separated using column chromatography or recrystallization techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the desired product. The separation and purification steps are optimized for industrial efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethoxy-2,3-dinitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of electron-donating methoxy groups and electron-withdrawing nitro groups.
Nucleophilic Aromatic Substitution (NAS): The nitro groups on the benzene ring make it susceptible to NAS reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions:
Nitration: Concentrated HNO3 and H2SO4.
Halogenation: Br2/FeBr3 or Cl2/AlCl3.
Sulfonation: SO3/H2SO4.
Major Products Formed:
Nitration: Additional nitro groups can be introduced.
Halogenation: Halogenated derivatives.
Sulfonation: Sulfonated derivatives.
NAS: Substituted aromatic compounds with nucleophiles like piperidine or pyrrolidine.
Scientific Research Applications
1,4-Dimethoxy-2,3-dinitrobenzene has several applications in scientific research:
Comparison with Similar Compounds
1,2-Dimethoxy-4,5-dinitrobenzene: Similar structure but different positions of methoxy and nitro groups.
1,3-Dimethoxy-2,4-dinitrobenzene: Another isomer with different substitution patterns.
Uniqueness: 1,4-Dimethoxy-2,3-dinitrobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The combination of methoxy and nitro groups in the 1,4 and 2,3 positions, respectively, provides distinct electronic properties that are not present in other isomers .
Properties
IUPAC Name |
1,4-dimethoxy-2,3-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6/c1-15-5-3-4-6(16-2)8(10(13)14)7(5)9(11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFHMPZPXFUVBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287803 | |
Record name | 1,4-dimethoxy-2,3-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6945-76-2 | |
Record name | NSC52571 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52571 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-dimethoxy-2,3-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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